molecular formula C10H11N3 B1365511 2-(1H-Pyrazol-1-yl)benzylamine CAS No. 449758-13-8

2-(1H-Pyrazol-1-yl)benzylamine

Cat. No. B1365511
M. Wt: 173.21 g/mol
InChI Key: SJMJUZRSTJBVPG-UHFFFAOYSA-N
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Description

“2-(1H-Pyrazol-1-yl)benzylamine” is a chemical compound with the molecular formula C10H11N3 . It has an average mass of 173.214 Da and a monoisotopic mass of 173.095291 Da .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “2-(1H-Pyrazol-1-yl)benzylamine”, involves various methods. One approach is the Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “2-(1H-Pyrazol-1-yl)benzylamine” can be represented by the SMILES string NCc1ccccc1-n2cccn2 . The InChI representation is 1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2 .


Chemical Reactions Analysis

The chemical reactions involving “2-(1H-Pyrazol-1-yl)benzylamine” are diverse. For instance, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes can lead to the formation of either C–H alkenylation products or indazole products .


Physical And Chemical Properties Analysis

“2-(1H-Pyrazol-1-yl)benzylamine” is a solid compound . It has a molecular weight of 173.21 . The compound’s properties can be represented by the SMILES string NCc1ccccc1-n2cccn2 and the InChI 1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2 .

Scientific Research Applications

Catalytic Reactions

The compound has been utilized in the field of asymmetric synthesis. For instance, Togni et al. (1996) demonstrated the use of 1,3-diphenylallylethyl carbonate with benzylamine, catalyzed by Pd-complexes containing chiral ferrocenyl pyrazole ligands. This reaction achieved high enantioselectivity, illustrating the compound's potential in creating stereochemically complex molecules (Togni et al., 1996).

Antimicrobial and Antifungal Applications

Idrees et al. (2020) reported the synthesis of 2-azetidinone derivatives integrated with pyrazole and benzofuran moieties, exhibiting significant antimicrobial activity. This suggests the potential of 2-(1H-Pyrazol-1-yl)benzylamine derivatives in the development of new antimicrobial agents (Idrees et al., 2020).

Cancer Research

Demirayak and Yurttaş (2014) synthesized pyrazinobenzimidazole derivatives to investigate their anticancer activities. The study indicated notable effectiveness against certain cancer cell lines, highlighting the compound's potential in oncological research (Demirayak & Yurttaş, 2014).

Antipsychotic Agents

A study by Wise et al. (1987) focused on synthesizing 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying their potential as novel antipsychotic agents. This suggests the possible use of 2-(1H-Pyrazol-1-yl)benzylamine derivatives in developing new psychiatric medications (Wise et al., 1987).

Coordination Chemistry and Luminescent Compounds

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives similar to 2-(1H-Pyrazol-1-yl)benzylamine, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Safety And Hazards

Safety information indicates that “2-(1H-Pyrazol-1-yl)benzylamine” should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It is classified as non-combustible solids . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name

(2-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMJUZRSTJBVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426710
Record name 2-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-1-yl)benzylamine

CAS RN

449758-13-8
Record name 2-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(1H-pyrazol-1-yl)phenyl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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